(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Catalog No.
S716325
CAS No.
501015-22-1
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanopheny...

CAS Number

501015-22-1

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N

Peptide Synthesis:

  • (R)-Boc-4-CN-Phe is a valuable building block for the synthesis of peptides containing the 4-cyanophenylalanine (4-CN-Phe) amino acid residue. These peptides can be used to study various biological processes, including protein-protein interactions, enzyme function, and signal transduction. [Source: AChemBlock, ""]

Medicinal Chemistry:

  • The 4-CN-Phe residue can be incorporated into drug candidates due to its unique properties, such as the ability to mimic the natural amino acid phenylalanine while introducing a cyano group that can enhance binding to specific targets. Researchers are exploring the potential of (R)-Boc-4-CN-Phe in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [Source: ScienceDirect, ""]

Protein Engineering:

  • By incorporating (R)-Boc-4-CN-Phe into specific positions within a protein, researchers can introduce new functionalities or modify existing ones. This approach can be used to study protein structure-function relationships, design novel biocatalysts with improved properties, and develop new tools for biotechnology applications. [Source: National Institutes of Health, ""]

Chemical Biology:

  • (R)-Boc-4-CN-Phe can be used as a probe molecule to study various cellular processes involving protein interactions and modifications. By attaching a reporter group (e.g., fluorescent tag) to the molecule, researchers can track its localization and interactions within cells, providing valuable insights into cellular functions. [Source: Royal Society of Chemistry, ""]

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that serves as a protective group for the amino functionality. The presence of a 4-cyanophenyl moiety enhances its potential for various biological interactions and applications in medicinal chemistry. It is primarily utilized as a research chemical, particularly in studies related to peptide synthesis and drug development .

Typical of amino acids and amides:

  • Peptide Bond Formation: (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can react with other amino acids to form peptides through standard peptide coupling methods, often using activating agents like carbodiimides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which is crucial for further biological studies or peptide synthesis.
  • Nucleophilic Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves several key steps:

  • Formation of the tert-butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Alkylation Reaction: The protected amino compound is then reacted with 4-cyanobenzyl bromide or a similar alkylating agent to introduce the 4-cyanophenyl group.
  • Final Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid finds applications primarily in research settings:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in biochemical studies.
  • Drug Development: Its structural features make it a candidate for designing new therapeutics, particularly in cancer and neurodegenerative disease research.
  • Biochemical Assays: It may be used in assays to evaluate enzyme activity or receptor binding.

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its potential therapeutic roles.
  • Receptor Interaction: Studies may assess its ability to bind to specific receptors, which is crucial for understanding its pharmacological effects.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidLacks tert-butoxycarbonyl protectionDirectly active without deprotection
(S)-3-Amino-3-(4-cyanophenyl)propanoic acidStereoisomer with opposite configurationPotentially different biological activity
(R)-2-Amino-3-(4-cyanophenyl)propanoic acidDifferent positional isomerMay exhibit different reactivity patterns

The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid lies in its protective group, which allows for selective reactions and modifications while maintaining the integrity of the amino group during synthesis processes. This feature makes it particularly valuable in complex peptide synthesis where protecting groups are essential for controlling reaction pathways .

The synthesis of cyano-substituted phenylalanine derivatives dates to early 21st-century efforts to develop unnatural amino acids for biochemical studies. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1970s, became central to peptide synthesis due to its compatibility with solid-phase methods. The combination of Boc protection with a 4-cyanophenyl substituent emerged as a strategic modification to enhance solubility and enable precise chemical manipulation.

Key milestones include:

  • Enantioselective Synthesis: A two-step method using the Maruoka chiral phase-transfer catalyst achieved high yields (88%) of Boc-protected 4-cyanophenylalanine, resolving stereochemical challenges.
  • Scale-Up Optimization: Early syntheses faced low yields (~40%) until improved protocols reduced steps and eliminated chromatographic purification.
  • Pharmaceutical Applications: Recognition of 4-cyanophenylalanine as a vibrational reporter in protein dynamics studies expanded its utility beyond synthesis to structural biology.

Significance in Organic and Peptide Chemistry

Structural and Functional Properties

  • Boc Protection: The tert-butoxycarbonyl group temporarily masks the amino terminus, enabling selective reactions during peptide assembly.
  • 4-Cyanophenyl Group: The nitrile substituent functions as a non-perturbing vibrational reporter for infrared spectroscopy, probing local environments in proteins.
  • Chirality: The (R)-configuration (D-enantiomer) enhances metabolic stability and bioactivity in therapeutic peptides.

Applications in Peptide Synthesis

This compound is pivotal in:

ApplicationMechanistic RoleExample Use Case
Solid-Phase Peptide SynthesisBoc group enables orthogonal protectionAssembly of cyclic peptides for cancer drug candidates
BioconjugationCyanophenyl group facilitates click chemistryTargeted drug delivery systems
Protein EngineeringIntroduced via recombinant incorporationStudying amyloid formation dynamics

Challenges and Innovations

  • Stereochemical Control: Enantioselective synthesis remains critical, with methods like Maruoka catalysis achieving 80–99% enantiomeric excess.
  • Solubility: The 4-cyanophenyl group balances hydrophobicity and polarity, aiding solubility in organic and aqueous media.

Current Research Landscape and Importance

Advanced Drug Development

  • Targeted Therapeutics: Incorporated into peptides to improve binding affinity for oncogenic proteins.
  • Material Science: Used in polymer synthesis for biomedical devices with tunable mechanical properties.

Biochemical Probes and Imaging

  • Vibrational Spectroscopy: The nitrile group’s IR absorption (2,230 cm⁻¹) provides site-specific protein dynamics data, complementing fluorescence techniques.
  • Fluorescence Quenching: Proximity to tyrosine or tryptophan residues modulates fluorescence for conformational studies.

Synthetic Methodologies

MethodKey FeaturesYield/Enantiomeric ExcessSource
Maruoka CatalysisPhase-transfer alkylation + TFA deprotection88% yield, 80–99% ee
Palladium-Catalyzed AllylationDecarboxylative asymmetric synthesisHigh enantioselectivity
Enzymatic DeracemizationMultienzymatic cascadesScalable, eco-friendly

Nomenclature and Systematic Classification

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid represents a protected beta-amino acid derivative that belongs to the class of non-natural amino acids [1] [2]. The compound is systematically classified under the Chemical Abstracts Service registry number 501015-22-1 and carries the MDL number MFCD03427968 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4].

This molecule belongs to the beta-amino acid family, which differs from alpha-amino acids in that the amino and carboxyl functional groups are separated by two carbon atoms rather than one [2]. The compound features a tert-butoxycarbonyl protecting group, commonly utilized in peptide synthesis for amino group protection [5] [6]. The 4-cyanophenyl substituent introduces aromatic character and electron-withdrawing properties to the molecular structure [7].

The molecular formula C₁₅H₁₈N₂O₄ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.31 grams per mole, positioning it within the range of medium-sized organic molecules suitable for synthetic applications [1] [3].

PropertyValueReference
CAS Number501015-22-1 [1] [3]
MDL NumberMFCD03427968 [1] [3]
Molecular FormulaC₁₅H₁₈N₂O₄ [1] [3]
Molecular Weight290.31 g/mol [1] [3]
IUPAC Name(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4]

Stereochemistry and Absolute Configuration

The stereochemical designation (R) in the compound name indicates the absolute configuration at the stereogenic center [8] [9]. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the R or S designation [10]. The stereogenic center is located at the third carbon position (C3) of the propanoic acid backbone, where the amino group attachment creates the chiral environment [11].

Beta-amino acids can exist in multiple stereoisomeric forms due to their structural characteristics [2]. The R configuration specifically denotes that when the molecule is oriented according to priority rules, the sequence of substituents proceeds in a clockwise direction [8] [10]. This absolute configuration is critical for biological activity and synthetic applications, as enantiomers can exhibit dramatically different properties [9].

The compound represents one of two possible enantiomers, with its mirror image being the (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid [12]. The stereochemical purity and maintenance of configuration during synthetic transformations are essential considerations for applications requiring specific three-dimensional arrangements [13] [14].

Stereochemical FeatureDescriptionReference
Absolute ConfigurationR configuration at C3 position [8] [9]
Stereogenic CentersSingle chiral center [11]
Enantiomeric RelationshipMirror image with S-enantiomer [12]
Configurational StabilityStable under normal conditions [13]

Physicochemical Properties and Stability

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid exists as a solid at room temperature with a typical purity of 98% in commercial preparations [4]. The compound demonstrates stability under standard storage conditions when maintained at room temperature in a sealed, dry environment [4] [15]. The tert-butoxycarbonyl protecting group confers enhanced stability compared to the free amino acid, making it suitable for extended storage and handling [5] [6].

The physicochemical profile is influenced by the presence of multiple functional groups including the carboxylic acid, protected amine, aromatic ring, and nitrile group [5]. The carboxylic acid functionality introduces ionizable character with an expected pKa around 4, typical for carboxylic acids [5]. The aromatic 4-cyanophenyl group contributes to the compound's electronic properties and provides ultraviolet absorption characteristics [7] [16].

The molecular structure exhibits both hydrophilic and hydrophobic regions, with the carboxylic acid and protected amine providing polar character while the aromatic ring and tert-butyl group contribute hydrophobic properties [5]. This amphiphilic nature influences solubility patterns and intermolecular interactions [5] [6].

Physical PropertyValue/DescriptionReference
Physical StateSolid [4]
Purity98% [4]
Storage ConditionsRoom temperature, sealed, dry [4] [15]
StabilityStable under normal conditions [5] [6]
Ionizable GroupsCarboxylic acid (pKa ~4) [5]

Spectroscopic and Analytical Profiles

The spectroscopic characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid relies on multiple analytical techniques that provide complementary structural information [17] [18]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with ¹H nuclear magnetic resonance expected to show characteristic signals for aromatic protons in the 7.4-7.8 parts per million region and tert-butoxycarbonyl methyl groups around 1.4 parts per million [19] [20].

¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton, with carbonyl carbons typically appearing between 170-175 parts per million and aromatic carbons in the 120-140 parts per million range [20]. The technique allows for quantitative analysis and structural verification of the amino acid framework [20].

Mass spectrometry, particularly electrospray ionization methods, enables molecular weight confirmation with expected molecular ion peaks at mass-to-charge ratio 291 for the protonated molecular ion [17] [18]. Fragmentation patterns provide additional structural information through characteristic breakdown products [21].

Infrared spectroscopy reveals functional group signatures including carbonyl stretching around 1700 wavenumbers, nitrogen-hydrogen stretching near 3300 wavenumbers, and carbon-nitrogen triple bond stretching around 2220 wavenumbers [22] [23] [24]. Ultraviolet-visible spectroscopy detects aromatic absorption in the 260-280 nanometer region, useful for concentration determination and purity assessment [16] [25].

Analytical TechniqueKey Spectroscopic FeaturesApplication
¹H Nuclear Magnetic ResonanceAromatic protons (7.4-7.8 ppm), tert-butoxycarbonyl methyls (1.4 ppm)Structure confirmation
¹³C Nuclear Magnetic ResonanceCarbonyl carbons (170-175 ppm), aromatic carbons (120-140 ppm)Carbon framework analysis
Mass SpectrometryMolecular ion at m/z 291, characteristic fragmentsMolecular weight verification
Infrared SpectroscopyC=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C≡N stretch (~2220 cm⁻¹)Functional group identification
Ultraviolet-Visible SpectroscopyAromatic absorption (260-280 nm)Concentration determination

High-performance liquid chromatography provides separation and purity analysis capabilities, with retention times dependent on mobile phase composition and ultraviolet detection typically monitored at 254 nanometers [17]. Chiral chromatographic methods enable enantiomeric purity assessment, critical for maintaining stereochemical integrity [13].

XLogP3

1.7

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid

Dates

Modify: 2023-08-15

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